molecular formula C16H19N5O B5089406 2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide

2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide

Cat. No.: B5089406
M. Wt: 297.35 g/mol
InChI Key: CCMWYCOXBDOOSW-UHFFFAOYSA-N
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Description

2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide typically involves the following steps:

    Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Acetamide Formation: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

    N-Methylation: The N-methyl group is added through methylation reactions using methyl iodide or dimethyl sulfate.

    Pyrazole Substitution: The pyrazole moiety is attached through nucleophilic substitution reactions involving pyrazole and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrazole rings.

    Reduction: Reduction reactions could target the acetamide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-indazol-3-yl)-N-methylacetamide: Lacks the pyrazole moiety.

    2-(2H-indazol-3-yl)-N-(3-pyrazol-1-ylpropyl)acetamide: Lacks the N-methyl group.

    2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)ethanamide: Has an ethanamide group instead of acetamide.

Uniqueness

2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide is unique due to the presence of both the indazole and pyrazole moieties, as well as the N-methyl group. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2H-indazol-3-yl)-N-methyl-N-(3-pyrazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20(9-5-11-21-10-4-8-17-21)16(22)12-15-13-6-2-3-7-14(13)18-19-15/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMWYCOXBDOOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C=CC=N1)C(=O)CC2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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